molecular formula C29H28Cl2N2O B11505267 11-(3,4-dichlorophenyl)-3,3-dimethyl-10-phenethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3,4-dichlorophenyl)-3,3-dimethyl-10-phenethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11505267
M. Wt: 491.4 g/mol
InChI Key: SPBXQVBPCRIHDQ-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, detailed synthetic routes and reaction conditions for this compound are not readily available in the literature. research articles or patents related to its synthesis might provide more specific information.
    • Industrial production methods are also scarce, but further investigation could yield insights into large-scale production.
  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific reaction type.
    • Major products formed from these reactions would vary based on the reaction conditions and starting materials.
  • Scientific Research Applications

      Biology: Investigating its interactions with biological systems, such as receptors or enzymes.

      Medicine: Potential therapeutic uses, including anxiolytic or sedative effects.

      Industry: If applicable, its role in the production of other compounds or materials.

  • Mechanism of Action

    • Unfortunately, specific details regarding the mechanism of action for this compound are not readily available. Further research would be necessary to uncover its molecular targets and pathways.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, benzodiazepines exhibit structural similarities. Researchers often compare them based on pharmacological properties, substituents, and functional groups.

    Remember that this compound’s detailed information might be found in scientific literature, patents, or databases

    Properties

    Molecular Formula

    C29H28Cl2N2O

    Molecular Weight

    491.4 g/mol

    IUPAC Name

    6-(3,4-dichlorophenyl)-9,9-dimethyl-5-(2-phenylethyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

    InChI

    InChI=1S/C29H28Cl2N2O/c1-29(2)17-24-27(26(34)18-29)28(20-12-13-21(30)22(31)16-20)33(15-14-19-8-4-3-5-9-19)25-11-7-6-10-23(25)32-24/h3-13,16,28,32H,14-15,17-18H2,1-2H3

    InChI Key

    SPBXQVBPCRIHDQ-UHFFFAOYSA-N

    Canonical SMILES

    CC1(CC2=C(C(N(C3=CC=CC=C3N2)CCC4=CC=CC=C4)C5=CC(=C(C=C5)Cl)Cl)C(=O)C1)C

    Origin of Product

    United States

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